

# A Comparative Guide to PROTAC Androgen Receptor Degraders: BMS-986365 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | BMS-986365 |           |  |  |
| Cat. No.:            | B12382607  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The landscape of prostate cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising new modality. These heterobifunctional molecules leverage the cell's own protein disposal machinery to selectively eliminate the androgen receptor (AR), a key driver of prostate cancer growth. This guide provides a detailed comparison of **BMS-986365** (also known as CC-94676), a clinical-stage AR degrader, with other notable PROTAC AR degraders, focusing on their preclinical and clinical performance.

# Mechanism of Action: A Shared Strategy with a Unique Twist

PROTAC AR degraders share a common mechanism of action. They consist of two ligands connected by a linker: one binds to the androgen receptor, and the other recruits an E3 ubiquitin ligase, most commonly cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential advantage over traditional "occupancy-driven" inhibitors.[1]

**BMS-986365** distinguishes itself with a dual mechanism of action.[2][3] In addition to inducing AR degradation, it also acts as a competitive antagonist of the AR ligand-binding domain (LBD).[2][3] This dual action is designed to provide a more profound and durable inhibition of



AR signaling, potentially overcoming resistance mechanisms that can arise with therapies that only block the receptor.[4][5]

Other prominent PROTAC AR degraders, such as bavdegalutamide (ARV-110) and its successor luxdegalutamide (ARV-766), primarily function through AR degradation by recruiting the CRBN E3 ligase.[6][7][8]

## **Preclinical Performance: A Quantitative Comparison**

The preclinical efficacy of these degraders is evaluated through various in vitro and in vivo studies. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the inhibition of tumor growth in xenograft models.

In Vitro Degradation and Anti-proliferative Activity

| Compoun<br>d                     | Target                                           | Cell Line        | DC50<br>(nM) | Dmax (%)  | E3 Ligase<br>Recruited | Referenc<br>e(s) |
|----------------------------------|--------------------------------------------------|------------------|--------------|-----------|------------------------|------------------|
| BMS-<br>986365<br>(CC-<br>94676) | Wild-type &<br>mutant AR                         | Not<br>Specified | 10 - 40      | 81% - 93% | Cereblon               | [9]              |
| Bavdegalut<br>amide<br>(ARV-110) | Wild-type &<br>mutant AR                         | VCaP             | ~1           | >90%      | Cereblon               | [7]              |
| Bavdegalut<br>amide<br>(ARV-110) | Wild-type &<br>mutant AR                         | LNCaP            | <1           | >98%      | Cereblon               | [10][11]         |
| Luxdegalut<br>amide<br>(ARV-766) | Wild-type &<br>mutant AR<br>(including<br>L702H) | VCaP             | <1           | >90%      | Cereblon               | [1][6][12]       |
| Luxdegalut<br>amide<br>(ARV-766) | Wild-type &<br>mutant AR<br>(including<br>L702H) | LNCaP            | <1.3         | >91%      | Cereblon               | [13]             |



Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

In Vivo Tumor Growth Inhibition

| Compound                          | Model                                         | Dosing            | Tumor<br>Growth<br>Inhibition<br>(TGI) | Key<br>Findings                                 | Reference(s |
|-----------------------------------|-----------------------------------------------|-------------------|----------------------------------------|-------------------------------------------------|-------------|
| BMS-986365<br>(CC-94676)          | CRPC &<br>therapy-<br>resistant PDX<br>models | Not Specified     | 63-92%<br>tumor volume<br>reduction    | Superior to enzalutamide in preclinical models. | [9][14]     |
| Bavdegaluta<br>mide (ARV-<br>110) | Enzalutamide -resistant VCaP xenograft        | Low oral<br>doses | Robust<br>efficacy                     | Effective in enzalutamide -resistant models.    | [15]        |
| Luxdegaluta<br>mide (ARV-<br>766) | LNCaP &<br>VCaP<br>xenografts                 | 3-10<br>mg/kg/day | Significant,<br>dose-<br>dependent     | More robust PSA reduction than enzalutamide .   | [1][6][12]  |

## **Pharmacokinetic Properties**



| Compound                     | Parameter               | Species                      | Value                  | Reference(s) |
|------------------------------|-------------------------|------------------------------|------------------------|--------------|
| BMS-986365<br>(CC-94676)     | Oral<br>Bioavailability | Preclinical<br>animal models | Good                   | [4]          |
| Bavdegalutamide<br>(ARV-110) | Oral<br>Bioavailability | Rat (fasted)                 | 10.75%                 | [16][17]     |
| Bavdegalutamide<br>(ARV-110) | Oral<br>Bioavailability | Rat (fed)                    | 20.97%                 | [16][17]     |
| Bavdegalutamide<br>(ARV-110) | Oral<br>Bioavailability | Mouse                        | 37.89%                 | [18]         |
| Luxdegalutamide<br>(ARV-766) | Oral<br>Bioavailability | In vivo                      | Orally<br>bioavailable | [1][6][12]   |

## **Clinical Data Snapshot**

**BMS-986365**, bavdegalutamide (ARV-110), and luxdegalutamide (ARV-766) have all advanced to clinical trials, demonstrating promising activity in patients with metastatic castration-resistant prostate cancer (mCRPC).



| Compound                     | Phase of<br>Development | Key Clinical<br>Findings                                                                                                                                                                  | Reference(s) |
|------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| BMS-986365 (CC-94676)        | Phase 3                 | In a Phase 1 study of heavily pretreated mCRPC patients, demonstrated a manageable safety profile and anti-tumor activity. At 900 mg BID, 50% of patients achieved a PSA50 response.      | [19]         |
| Bavdegalutamide<br>(ARV-110) | Phase 2                 | Showed clinical activity in heavily pretreated mCRPC patients, particularly those with AR T878X and/or H875Y mutations.                                                                   |              |
| Luxdegalutamide<br>(ARV-766) | Phase 1/2               | Well-tolerated with promising clinical activity in mCRPC patients with tumors harboring AR LBD mutations, including L702H. A PSA50 of 50% was observed in patients with AR LBD mutations. | [8][20]      |

## **Visualizing the Science**

To better understand the underlying biology and experimental approaches, the following diagrams illustrate key pathways and workflows.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]

### Validation & Comparative





- 8. ASCO American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. championsoncology.com [championsoncology.com]
- 15. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
- To cite this document: BenchChem. [A Comparative Guide to PROTAC Androgen Receptor Degraders: BMS-986365 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382607#bms-986365-versus-other-protac-ar-degraders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com